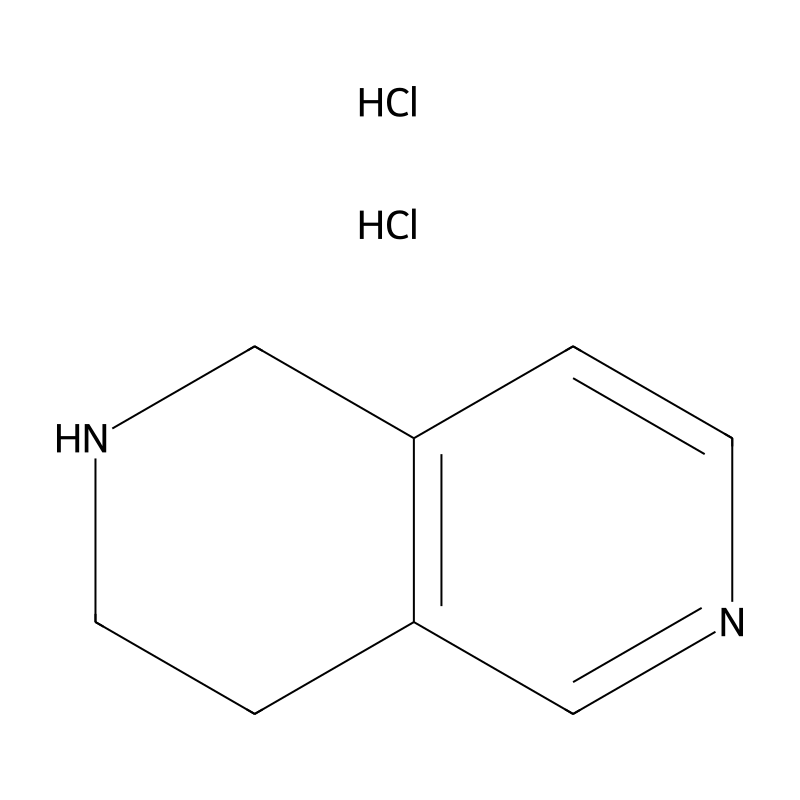

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Building Block

The core structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a bicyclic heterocyclic compound containing nitrogen atoms. This scaffold is present in various biologically active molecules []. Research efforts might explore its use as a building block for the synthesis of novel compounds with potential therapeutic or functional applications.

Scaffold for Medicinal Chemistry

The presence of the two nitrogens and the cyclic structure creates a scaffold that could be useful in medicinal chemistry. By modifying different positions on the ring structure, scientists could create libraries of new compounds to be screened for specific biological activities [].

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 207.1 g/mol. It is categorized as a bicyclic compound, consisting of a naphthyridine structure that is fully saturated with four hydrogen atoms added to the nitrogen-containing ring. The compound is often utilized in research and pharmaceutical applications due to its potential biological activity and unique structural characteristics .

- Acid-Base Reactions: The nitrogen atoms can act as bases and accept protons from acids.

- Nucleophilic Substitution: The compound may undergo nucleophilic substitution reactions due to the presence of electrophilic centers in its structure.

- Reduction Reactions: The compound can be reduced to yield other derivatives of naphthyridine.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride exhibits various biological activities, which have been the subject of research in pharmacology. Some notable activities include:

- Antidepressant Effects: Studies suggest that derivatives of tetrahydronaphthyridine compounds may possess antidepressant properties.

- Antimicrobial Activity: Certain analogs have demonstrated efficacy against various bacterial strains.

- CNS Activity: Its structure allows for potential interactions with central nervous system receptors, indicating possible neuropharmacological effects .

The synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride typically involves several methods:

- Cyclization Reactions: Starting from appropriate precursors such as substituted anilines and aldehydes, cyclization can occur under acidic or basic conditions.

- Hydrogenation: Reduction of naphthyridine derivatives using hydrogen gas in the presence of catalysts can yield the tetrahydro form.

- Quaternization: The introduction of hydrochloric acid to form the dihydrochloride salt from the free base form.

These methods allow for the production of high-purity samples suitable for research and application.

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride finds applications in various fields:

- Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological disorders.

- Chemical Research: Used as a building block in organic synthesis for creating complex molecules.

- Biochemical Studies: Employed in studies exploring interactions with biological systems due to its unique structure .

Research on interaction studies involving 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride has focused on its binding affinity to various receptors and enzymes. Notable findings include:

- Receptor Binding Studies: Investigations into its potential as a ligand for neurotransmitter receptors indicate promising interactions that could lead to therapeutic applications.

- Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to disease mechanisms.

These studies highlight its potential utility in drug design and development.

Several compounds share structural similarities with 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1,2,3,4-Tetrahydro-2,6-naphthyridine hydrochloride | 31786-18-2 | 0.98 |

| 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine | 345311-06-0 | 0.96 |

| 1,2,3,4-Tetrahydro-2,7-naphthyridine | 108749-08-2 | 0.95 |

| 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride | 449175-32-0 | 0.93 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique aspect of 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride lies in its specific arrangement of nitrogen atoms within the bicyclic framework and its potential biological activities that differentiate it from its analogs .

1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride emerged as a derivative of naphthyridine heterocycles, which have been studied since the late 19th century. The parent compound, 1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 31786-18-2), was first synthesized in the 20th century through cyclization reactions involving 3-aminopyridine derivatives. Its dihydrochloride salt form (CAS 449175-43-3) was developed to enhance solubility and stability, facilitating applications in medicinal chemistry and organic synthesis.

Nomenclature and Classification

The compound is systematically named 1,2,3,4-tetrahydronaphthyridine dihydrochloride, reflecting its bicyclic structure with two fused rings and partial saturation. Common synonyms include MFCD11506136 and SCHEMBL785959. It is classified as a:

- Heterocyclic compound (naphthyridine derivative)

- Ammonium salt (dihydrochloride form)

- Organic intermediate in pharmaceutical and material science research.

Structural Characteristics

The molecule features:

- Bicyclic framework: A fused pyridine and pyrrolidine ring system.

- Nitrogen positions: Nitrogen atoms at positions 2 and 6 of the naphthyridine core.

- Dihydrochloride functional groups: Two chloride counterions neutralizing the protonated amine groups.

SMILES representation: C12=C(CNCC2)C=CN=C1.[H]Cl.[H]Cl.

Registry Information and Identification

| Parameter | Value/Description |

|---|---|

| CAS Number | 449175-43-3 |

| EC Number | 869-362-2 |

| PubChem CID | 66799297 |

| Molecular Formula | C8H12Cl2N2 |

| Molecular Weight | 207.10 g/mol |

| MDL Number | MFCD11506136 |

| InChI Key | HXPFQYFUMUHIAT-UHFFFAOYSA-N |

Data sourced from PubChem and commercial suppliers.

The synthesis of naphthyridine derivatives has a rich history spanning over a century, beginning with the pioneering work of Reissert in 1893, who first synthesized and named the naphthyridine family [1]. The development of synthetic methodologies for these bicyclic nitrogen heterocycles has evolved significantly from harsh, low-yielding classical methods to sophisticated modern approaches that prioritize efficiency, selectivity, and environmental sustainability.

The earliest synthetic approaches to naphthyridine systems were characterized by severe reaction conditions and modest yields [2] [1]. Reissert's original synthesis utilized pyridine derivatives under harsh acidic conditions, achieving yields of only 30-50% [2]. Despite these limitations, this foundational work established the basic framework for future developments in naphthyridine chemistry.

The Skraup reaction, developed in 1927, represented a significant advancement in naphthyridine synthesis [2]. This method employed 3-aminopyridine and glycerol in the presence of iodine as a catalyst, yielding 45-50% of the desired products [3]. The reaction proceeded through a cyclization mechanism that formed the six-membered ring of the naphthyridine core. The use of iodine as a catalyst in a dioxane-water mixture proved particularly effective, as it could be recovered and reused efficiently up to five times [3].

The Friedländer condensation, introduced in 1958, marked another milestone in naphthyridine synthesis [2]. This reaction between 2-aminonicotinaldehyde and ketones under base-catalyzed conditions achieved significantly improved yields of 70-90% [4]. The Friedländer reaction became one of the most widely adopted methods for naphthyridine synthesis due to its relatively mild conditions and good substrate scope [4].

The Gould-Jacobs reaction, developed in 1965, provided an alternative route through the condensation of 3-aminopyridine with diethyl malonate, followed by thermal cyclization [2]. This method achieved yields of 60-80% and was particularly useful for preparing hydroxylated naphthyridine derivatives [5]. The reaction involved the formation of an intermediate ester that underwent cyclization and decarboxylation to yield the final naphthyridine product [5].

The Conrad-Limpach reaction, established in 1978, offered another classical approach through the thermal condensation of aromatic amines with β-ketoesters [2]. Although yields were modest (40-60%), this method provided access to specific substitution patterns that were difficult to achieve through other routes [5].

The introduction of the Povarov reaction in the 1980s brought cycloaddition chemistry to naphthyridine synthesis [2]. This [4+2] cycloaddition between imines and alkenes in the presence of Lewis acids achieved yields of 65-85% and provided access to tetrahydronaphthyridine derivatives with excellent stereoselectivity [6] [2].

Contemporary Synthesis Strategies

Modern synthetic approaches to 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride have been revolutionized by advances in catalysis, green chemistry principles, and process optimization. These contemporary methods emphasize atom economy, environmental sustainability, and scalability while maintaining high yields and selectivity.

Starting Materials Selection

The selection of appropriate starting materials is crucial for the efficient synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride. Contemporary approaches prioritize readily available, cost-effective precursors that can be transformed through direct and efficient pathways.

3-Aminopyridine (CAS 462-08-8) remains a fundamental starting material for various cyclization reactions [5] [3]. Its low cost and commercial availability have made it a standard precursor for Skraup-type reactions and multicomponent synthesis protocols [3]. The compound's molecular formula C₅H₆N₂ and basic nitrogen functionality allow for diverse functionalization strategies .

2-Chloropyridine (CAS 109-09-1) has emerged as a key starting material for Heck-type vinylation reactions [8] [9]. This inexpensive substrate enables atom-economical protocols using ethylene gas, representing a significant advancement in sustainable synthesis [8] [9]. The chloro group serves as an excellent leaving group for palladium-catalyzed transformations [8].

Ethyl 2-aminonicotinate (CAS 6926-00-7) provides access to carboxylated naphthyridine derivatives through Gould-Jacobs-type reactions [5] [10]. This starting material offers the advantage of introducing functionality that can be further manipulated during synthesis [10].

Key Intermediates

The synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride proceeds through several critical intermediates that determine the overall efficiency and selectivity of the process. Understanding these intermediates is essential for optimizing reaction conditions and troubleshooting synthetic challenges.

2-Vinyl-3-acylpyridine intermediates represent a crucial class of compounds in modern naphthyridine synthesis [8] [9]. These intermediates are formed through Heck-type vinylation of chloropyridines and subsequently undergo cyclization to form the naphthyridine core [8]. The vinyl group provides the necessary carbon framework for ring closure, while the acyl group serves as an electron-withdrawing group that facilitates cyclization [9].

Dihydronaphthyridine intermediates are formed directly from 2-vinyl-3-acylpyridine compounds through ammonia-mediated cyclization [8] [9]. This unprecedented transformation represents a significant breakthrough in naphthyridine synthesis, as it combines ring formation and partial reduction in a single step [9]. The formation of these intermediates can be monitored through spectroscopic techniques and serves as a key milestone in the synthetic sequence [8].

Enamine intermediates play important roles in various cyclization reactions [11]. These compounds are formed through the condensation of amino-pyridines with aldehydes or ketones and serve as reactive species for subsequent ring-forming reactions [11]. The stability and reactivity of enamine intermediates can be modulated through careful selection of reaction conditions [11].

Imine intermediates are particularly important in Povarov-type cycloaddition reactions [6] [2]. These compounds are typically generated in situ from the condensation of aminopyridines with aldehydes and undergo [4+2] cycloaddition with alkenes to form tetrahydronaphthyridine products [6]. The stereochemistry of the final products is often determined at the stage of imine formation and subsequent cycloaddition [2].

Reaction Conditions

Contemporary synthesis strategies for 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride employ carefully optimized reaction conditions that balance efficiency, selectivity, and sustainability considerations.

Temperature optimization has been a major focus of modern synthetic protocols. While traditional methods often required temperatures of 150-250°C, contemporary approaches operate effectively at 80-150°C . This reduction in thermal requirements not only improves energy efficiency but also reduces the risk of side reactions and product decomposition [4].

Pressure considerations have evolved with the development of continuous flow methodologies and gas-phase reactions. The use of ethylene gas in Heck-type vinylations requires pressures of 1-5 atmospheres, which are easily manageable in modern laboratory and industrial settings [8] [9]. These mild pressure requirements contrast favorably with traditional high-pressure hydrogenation protocols .

Reaction time optimization has been achieved through improved catalyst systems and reaction monitoring. Modern protocols typically require 1-8 hours compared to the 6-24 hours needed for traditional methods . The use of microwave heating has further reduced reaction times to minutes in some cases [12].

Solvent selection has shifted dramatically toward environmentally friendly alternatives. Water has emerged as the preferred solvent for many naphthyridine syntheses, replacing traditional organic solvents [4] [12]. The use of ionic liquids and green solvent systems has further improved the environmental profile of these syntheses [4].

Catalyst loading has been optimized to achieve maximum efficiency with minimal environmental impact. Modern protocols typically employ 1-10 mol% catalyst loading compared to the 5-20 mol% required by traditional methods . This reduction has significant economic and environmental benefits for large-scale production .

Atom-Economical Protocols

Atom economy has become a central principle in the development of modern synthetic methodologies for 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride. These protocols aim to maximize the incorporation of starting material atoms into the final product while minimizing waste generation.

The Heck-type vinylation using ethylene gas represents a landmark achievement in atom-economical naphthyridine synthesis [8] [9]. This protocol achieves near-perfect atom economy by incorporating all atoms from both the chloropyridine starting material and ethylene gas into the final product [8]. The only byproduct is hydrogen chloride, which can be captured and converted to the final dihydrochloride salt [9].

Hydrogen transfer reactions have emerged as highly atom-economical alternatives to traditional reduction protocols [13] [14]. These reactions achieve 100% atom economy by using internal hydrogen sources rather than external reducing agents [13]. Iridium-catalyzed hydrogen transfer enables the synthesis of tetrahydropyridine derivatives from aryl-1,8-naphthyridines without producing any byproducts or requiring external high-pressure hydrogen gas [13].

Direct cyclization protocols eliminate the need for protecting groups and multi-step sequences [4] [15]. The formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia exemplifies this approach [8] [9]. This unprecedented transformation combines multiple bond-forming events in a single operation with excellent atom economy [9].

Tandem and cascade reactions maximize atom incorporation by combining multiple transformations in a single reaction vessel [16] [15]. One-pot multicomponent synthesis protocols achieve high atom economy by using all starting materials constructively without the need for isolation of intermediates [16].

Green chemistry principles have been integrated into atom-economical protocols through the use of renewable feedstocks and environmentally benign reagents [4]. The use of choline hydroxide as a metal-free, non-toxic catalyst in aqueous media exemplifies this approach [4].

One-Pot Synthesis Methods

One-pot synthesis methods have revolutionized the preparation of 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride by eliminating the need for intermediate isolation and purification steps. These protocols improve overall efficiency, reduce waste generation, and simplify operational procedures.

Multicomponent reaction protocols enable the combination of three or more starting materials in a single reaction vessel [16] [15]. A representative example involves the reaction of N-phenacylpyridinium bromide, aromatic aldehydes, substituted cyclic ketones, and a nitrogen source under microwave irradiation [16]. This four-component tandem reaction proceeds through a modified Kröhnke pyridine synthesis mechanism to afford substituted dihydro-1,6-naphthyridines in moderate to good yields [16].

Sequential reaction protocols combine multiple transformations without intermediate isolation [17] [15]. The synthesis of dibenzo[b,h] [19]naphthyridines through the reaction of 2-acetylaminobenzaldehyde with methyl ketones exemplifies this approach [15]. This one-pot protocol proceeds through four sequential condensation reactions under basic conditions to generate complex polycyclic structures [15].

Domino reaction sequences achieve multiple bond formations through a single reaction initiation [20] [15]. The synthesis of chromenonaphthyridine derivatives through the reaction of 3-aminopyridine with O-propargylated salicylaldehydes proceeds through an intramolecular aza-Diels-Alder reaction followed by aromatization [20].

Cascade cyclization reactions enable the formation of multiple rings in a single operation [21] [22]. Zinc-mediated cascade ring-opening cyclization of 2H-azirines and enolized-o-alkenylquinoline carbaldehydes provides access to naphthyridine and azepine backbones through formal [4+3] and [4+2] cyclization reactions [21].

Continuous flow one-pot methods combine the advantages of flow chemistry with one-pot protocols [6] [19]. These systems enable precise control of reaction parameters while maintaining the efficiency benefits of one-pot synthesis [6].

Enantioselective Synthetic Approaches

The development of enantioselective synthetic methodologies for 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride represents a significant advancement in asymmetric heterocyclic synthesis. These approaches enable access to enantiomerically pure compounds that are essential for pharmaceutical applications.

Asymmetric transfer hydrogenation has emerged as a powerful tool for introducing chirality into tetrahydronaphthyridine scaffolds [8] [9]. Ruthenium-catalyzed enantioselective transfer hydrogenation of dihydronaphthyridine intermediates achieves excellent enantioselectivity while avoiding the need for high-pressure hydrogen gas [8] [9]. This methodology was successfully applied in the synthesis of TAK-828F, a potent retinoid-related orphan receptor γt inverse agonist [9].

Chiral auxiliary approaches utilize temporary chiral controllers to direct the stereochemical outcome of key transformations [23]. The synthesis of enantioenriched tetrahydro-1,5-naphthyridines from pyridine derivatives tethered with alkene moieties employs chiral auxiliaries to control the stereochemistry of cyclization reactions [23].

Asymmetric cycloaddition reactions provide direct access to enantiomerically enriched tetrahydronaphthyridine products [6] [2]. Enantioselective Povarov reactions between chiral imines and alkenes, catalyzed by chiral Lewis acids, achieve high levels of stereocontrol [6]. The methodology tolerates a wide range of substituents and provides predictable stereochemical outcomes [2].

Chiral catalyst systems enable the direct asymmetric synthesis of tetrahydronaphthyridine products without the need for chiral auxiliaries [9] [23]. Iridium complexes with chiral ligands catalyze the enantioselective reduction of naphthyridine precursors with excellent selectivity [13] [14].

Resolution methods provide alternative approaches to enantiomerically pure products through the separation of racemic mixtures . Classical resolution using chiral acids or crystallization-induced dynamic resolution can be employed when direct asymmetric synthesis is not feasible .

Cyclization Reactions in Naphthyridine Synthesis

Cyclization reactions represent the key bond-forming events in naphthyridine synthesis, determining both the efficiency and selectivity of the overall process. Understanding the mechanistic details and optimization strategies for these transformations is essential for successful synthesis design.

Intramolecular cyclization reactions proceed through the formation of carbon-nitrogen bonds between appropriately positioned reactive sites [6] [2]. The cyclization of 2-vinyl-3-acylpyridine derivatives to form dihydronaphthyridines represents a particularly important example [8] [9]. This transformation is mediated by ammonia and proceeds through a mechanism involving nucleophilic attack of ammonia on the acyl group followed by intramolecular cyclization [8].

Acid-catalyzed cyclization reactions utilize protonation to activate electrophilic centers for nucleophilic attack [11]. The formation of tetrahydronaphthyridines from enamine intermediates often proceeds through acid-catalyzed mechanisms where protonation of the enamine double bond facilitates ring closure [11].

Base-catalyzed cyclization reactions employ hydroxide or other basic catalysts to deprotonate nucleophilic sites and promote ring formation [4] [15]. The synthesis of naphthyridines through Friedländer condensation typically proceeds under basic conditions where deprotonation of active methylene groups facilitates condensation and subsequent cyclization [4].

Metal-catalyzed cyclization reactions utilize transition metal complexes to facilitate bond formation through oxidative addition, transmetallation, and reductive elimination sequences [8] [21]. Palladium-catalyzed Heck reactions followed by cyclization provide efficient routes to naphthyridine products [8].

Thermal cyclization reactions rely on elevated temperatures to overcome activation barriers for ring closure [5] [3]. The Gould-Jacobs reaction involves thermal cyclization of malonate derivatives to form naphthyridine products through a mechanism involving decarboxylation and ring closure [5].

Photochemical cyclization reactions utilize light activation to initiate radical or ionic cyclization processes [6]. Photoredox-catalyzed hydroaminoalkylation followed by intramolecular cyclization provides access to tetrahydronaphthyridine products under mild conditions [6].

Salt Formation: Conversion to Dihydrochloride

The conversion of 1,2,3,4-tetrahydro-2,6-naphthyridine to its dihydrochloride salt represents a critical final step that significantly impacts the physical properties, stability, and pharmaceutical utility of the compound. This transformation requires careful optimization to ensure high purity and yield of the desired salt form.

The formation of dihydrochloride salts typically involves the protonation of both nitrogen atoms in the naphthyridine ring system [11] . The relative basicity of these nitrogen atoms influences the order of protonation and the stability of the resulting salt . The nitrogen at position 2 generally exhibits higher basicity due to its location in the more electron-rich environment of the tetrahydro ring .

Acid selection plays a crucial role in salt formation efficiency and product quality [26] [27]. Hydrochloric acid remains the standard choice due to its ability to form stable, water-soluble salts [26]. The use of concentrated hydrochloric acid or gaseous hydrogen chloride enables precise control of stoichiometry [26].

Solvent considerations significantly impact salt formation outcomes [28] [26]. Polar protic solvents such as alcohols facilitate protonation while providing good solubility for both the free base and the salt product [26]. The choice between methanol, ethanol, or isopropanol depends on the specific solubility requirements and purification strategy [28].

Precipitation and crystallization conditions determine the physical form and purity of the final salt [29] [28]. Controlled addition of the acid solution to the base, followed by cooling and aging, promotes the formation of well-defined crystals [29]. The use of antisolvent precipitation can improve crystal quality and facilitate purification [28].

Stoichiometry control ensures complete conversion to the dihydrochloride form [26] [27]. Typically, a slight excess of hydrochloric acid (2.1-2.2 equivalents) is employed to ensure complete protonation of both nitrogen atoms [26]. The progress of salt formation can be monitored through pH measurements and spectroscopic techniques [27].

Temperature and time optimization balance reaction completeness with product stability [28] [26]. Salt formation typically proceeds rapidly at room temperature, but controlled cooling during crystallization improves product quality [29]. Prolonged exposure to acidic conditions should be avoided to prevent potential degradation [26].

Purification strategies for dihydrochloride salts often involve recrystallization from appropriate solvent systems [29] [28]. Water-alcohol mixtures provide excellent recrystallization media for most naphthyridine dihydrochlorides [29]. Alternative purification methods include precipitation with antisolvents or trituration with organic solvents [28].

Quality control measures ensure the consistency and purity of the dihydrochloride salt [30] [31]. X-ray powder diffraction analysis confirms the crystal form and absence of polymorphs [31]. Karl Fischer titration determines water content, while ion chromatography confirms chloride content [30].

Scale-Up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of 1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride requires careful consideration of multiple factors including process safety, economic viability, environmental impact, and regulatory compliance.

Heat transfer considerations become critical at industrial scale due to the large volumes and potential for thermal runaway . The exothermic nature of many naphthyridine synthesis reactions requires careful heat management through the use of external cooling systems, controlled addition rates, and temperature monitoring . Continuous flow reactors offer superior heat transfer characteristics compared to batch processes and are increasingly employed for large-scale production .

Mass transfer limitations can significantly impact reaction rates and selectivity at industrial scale [33]. Adequate agitation and mixing become essential to ensure uniform reactant distribution and prevent hot spots [33]. The use of high-efficiency impellers, baffled reactors, and optimized reactor geometry helps maintain effective mass transfer .

Process safety analysis is mandatory for industrial production and involves comprehensive hazard identification and risk assessment [34] [35]. The handling of hydrogen chloride gas and other corrosive reagents requires specialized equipment and safety protocols [34]. Process safety studies include thermal stability analysis, gas evolution studies, and compatibility assessments [35].

Economic optimization focuses on raw material costs, energy consumption, and waste minimization [36] . The selection of starting materials and synthetic routes must balance cost considerations with technical feasibility . Continuous flow processes often provide economic advantages through improved efficiency and reduced waste generation [36].

Environmental impact assessment addresses waste generation, solvent usage, and emissions [4] [12]. The adoption of green chemistry principles, including aqueous reaction media and recyclable catalysts, helps minimize environmental impact [4]. Waste treatment and disposal protocols must comply with environmental regulations [12].

Regulatory compliance requirements vary by geographic region but generally include good manufacturing practice guidelines and environmental permits [35] [30]. Documentation of synthetic procedures, quality control methods, and safety protocols is essential for regulatory approval [30]. Process validation studies demonstrate reproducibility and consistency at production scale [35].

Equipment design and material selection must account for the corrosive nature of hydrochloric acid and other reagents [37] . Hastelloy, glass-lined steel, or fluoropolymer-coated equipment is typically required for handling acidic conditions . Proper ventilation and scrubbing systems are essential for managing acid vapors [37].

Quality control systems ensure consistent product quality and compliance with specifications [30] [31]. In-process monitoring includes real-time analysis of reaction progress, temperature control, and pH measurement [31]. Final product testing encompasses purity analysis, water content determination, and microbiological testing [30].

Supply chain management considerations include raw material sourcing, inventory management, and logistics [39] [40]. Establishing reliable suppliers for key starting materials and maintaining appropriate inventory levels helps ensure continuous production [39]. Transportation and storage requirements must account for the hygroscopic nature of the dihydrochloride salt [40].

Process optimization studies focus on improving yield, reducing cycle times, and minimizing costs [36] . Statistical design of experiments helps identify critical process parameters and optimal operating conditions . Continuous improvement programs incorporate lessons learned from production experience [36].